molecular formula C13H10F3N5O B14271074 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- CAS No. 168098-96-2

1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-

Cat. No.: B14271074
CAS No.: 168098-96-2
M. Wt: 309.25 g/mol
InChI Key: GUNFTFXTDWYWQH-UHFFFAOYSA-N
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Description

1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is a compound that belongs to the purine family, characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- typically involves the reaction of purine derivatives with trifluoromethyl-substituted phenyl compounds. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the purine with a trifluoromethyl-substituted phenyl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group or other substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is unique due to its combination of a purine core with a trifluoromethyl-substituted phenyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.

Properties

CAS No.

168098-96-2

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

6-[[4-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine

InChI

InChI=1S/C13H10F3N5O/c14-13(15,16)8-3-1-7(2-4-8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21)

InChI Key

GUNFTFXTDWYWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F

Origin of Product

United States

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